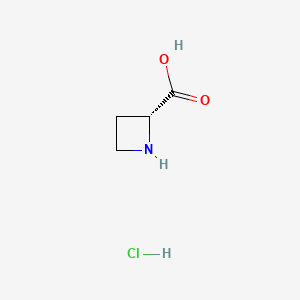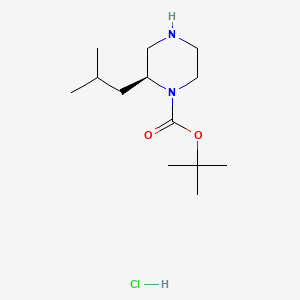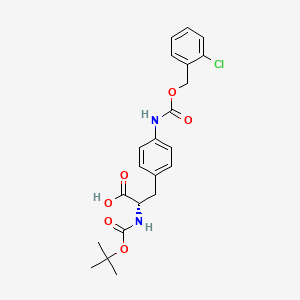
(R)-Azetidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine is a basic heterocyclic organic compound consisting of a four-membered ring with three carbon atoms and one nitrogen atom . The prefix “®” indicates the absolute configuration of the chiral center in the molecule . Hydrochloric acid is a strong, corrosive acid, usually used in its aqueous form .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . The specific molecular structure analysis for “®-Azetidine-2-carboxylic acid hydrochloride” is not available in the literature.Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives can be quite diverse, depending on the functional groups present in the molecule . Hydrochloric acid, being a strong acid, can participate in various acid-base reactions .Aplicaciones Científicas De Investigación
Ion Uptake and Release in Barley Roots
(R)-Azetidine-2-carboxylic acid, as an analog of proline, impacts protein synthesis and ion transport. It inhibits the release of ions to the xylem in barley roots and intact plants, affecting ion uptake to the root (Pitman et al., 1977).
Presence in Garden Beets
This compound has been found in garden beets (Beta vulgaris) and is significant because of its potential misincorporation into proteins in place of proline, which can affect various proteins like collagen, keratin, and hemoglobin (Rubenstein et al., 2006).
Proline Metabolism Studies
It is used in studies of proline metabolism and protein conformation. The compound has been synthesized for use in studies involving uptake and incorporation in organisms like Arabidopsis thaliana and Escherichia coli (Verbruggen et al., 1992).
Inhibition of Liver Fibrosis
In a study involving rats, (R)-Azetidine-2-carboxylic acid showed potential in ameliorating hepatic cirrhosis induced by carbon tetrachloride, reducing collagen formation in the liver (Rojkind, 1973).
Synthesis of Polypeptides
It is used in the synthesis of high molecular weight polypeptides, contributing to the development of novel isomeric analogs of dl-proline (Soriano et al., 1980).
Role in the Food Chain
The presence of this compound in sugar beets and table beets, and its potential incorporation into proteins in place of proline, highlights its significance in understanding the toxicity and teratogenic effects in the food chain (Rubenstein et al., 2009).
Radiosensitization in Hepatoma Cells
(R)-Azetidine-2-carboxylic acid has been found to sensitize hepatoma cells to both hyperthermia and ionizing radiation, suggesting its potential use in cancer treatment research (van Rijn et al., 1999).
Propiedades
IUPAC Name |
(2R)-azetidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHPJVNLPAUNC-AENDTGMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738776 |
Source


|
| Record name | (2R)-Azetidine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Azetidine-2-carboxylic acid hydrochloride | |
CAS RN |
647854-72-6 |
Source


|
| Record name | (2R)-Azetidine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)





![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)




